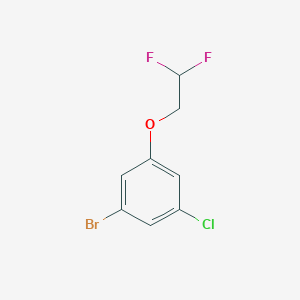1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene
CAS No.: 2012869-43-9
Cat. No.: VC2787822
Molecular Formula: C8H6BrClF2O
Molecular Weight: 271.48 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 2012869-43-9 |
|---|---|
| Molecular Formula | C8H6BrClF2O |
| Molecular Weight | 271.48 g/mol |
| IUPAC Name | 1-bromo-3-chloro-5-(2,2-difluoroethoxy)benzene |
| Standard InChI | InChI=1S/C8H6BrClF2O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 |
| Standard InChI Key | MZLXCTDUFCKTKS-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Br)OCC(F)F |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)OCC(F)F |
Chemical Properties and Structure
Basic Chemical Information
1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene is a halogenated benzene derivative with a complex substitution pattern. The compound features a benzene ring core with three different substituents: a bromine atom, a chlorine atom, and a 2,2-difluoroethoxy group attached at positions 1, 3, and 5, respectively. This arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the halogen substituents and the fluorinated ether group. The presence of these groups significantly affects the electron density distribution across the benzene ring, influencing its reactivity in various chemical transformations.
The compound is registered with CAS number 2012869-43-9 and has a molecular formula of C8H6BrClF2O, corresponding to a molecular weight of 271.48 g/mol. The structure combines elements that are commonly found in pharmaceutical intermediates and specialty chemicals, making it potentially valuable in these applications.
Chemical Identifiers and Structural Parameters
The compound can be identified through various chemical notation systems, facilitating its recognition across different chemical databases and literature. The table below summarizes key chemical identifiers for 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene:
| Parameter | Value |
|---|---|
| CAS Number | 2012869-43-9 |
| IUPAC Name | 1-bromo-3-chloro-5-(2,2-difluoroethoxy)benzene |
| Molecular Formula | C8H6BrClF2O |
| Molecular Weight | 271.48 g/mol |
| Standard InChI | InChI=1S/C8H6BrClF2O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 |
| Standard InChIKey | MZLXCTDUFCKTKS-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Br)OCC(F)F |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)OCC(F)F |
| PubChem Compound ID | 138403260 |
Physical Properties
While specific physical property data for 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene is limited in the available literature, some properties can be reasonably estimated based on its chemical structure and comparison with similar compounds. As a halogenated aromatic compound with medium molecular weight, it is likely to be a colorless to pale yellow liquid or crystalline solid at room temperature. The presence of bromine and chlorine atoms would contribute to a higher density compared to non-halogenated aromatics.
Synthesis Methods
Challenges in Synthesis
The synthesis of 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene presents several challenges:
-
Regioselectivity: Controlling the position of substitution on the benzene ring to achieve the desired 1,3,5-substitution pattern.
-
Chemoselectivity: Differentiating between reactive sites when introducing the difluoroethoxy group.
-
Handling of reactive intermediates: The synthesis may involve reactive organometallic species that require careful handling under inert atmosphere conditions.
-
Purification: Separation of the target compound from potential byproducts with similar physical properties.
Current Research and Future Perspectives
Research Gaps
The available literature suggests significant research gaps regarding 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene. Key areas for future investigation include:
-
Optimization of synthetic routes and scale-up procedures
-
Detailed characterization of physical properties
-
Exploration of reactivity patterns in various chemical transformations
-
Assessment of biological activities and potential therapeutic applications
-
Development of structure-activity relationships with analogous compounds
Future Research Directions
Future research on 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene could focus on:
-
Development of more efficient and selective synthetic methodologies
-
Investigation of its utility in metal-catalyzed cross-coupling reactions
-
Exploration of applications in pharmaceutical and materials sciences
-
Computational studies to predict and understand its chemical behavior
-
Assessment of its environmental fate and ecotoxicological profile
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume